CID 85447909
CAS No.:
Cat. No.: VC20659774
Molecular Formula: C10H10Cl2N2Si
Molecular Weight: 257.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl2N2Si |
|---|---|
| Molecular Weight | 257.19 g/mol |
| Standard InChI | InChI=1S/2C5H5N.Cl2Si/c2*1-2-4-6-5-3-1;1-3-2/h2*1-5H; |
| Standard InChI Key | YVZRIUJWOIQDIM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC=C1.C1=CC=NC=C1.[Si](Cl)Cl |
Introduction
Structural and Nomenclatural Identification
Molecular Architecture
CID 85718490 features a dioxaziridine core—a three-membered ring comprising two oxygen atoms and one nitrogen atom—with a hydroperoxy (-OOH) substituent at the third position. The 2D structure, represented by the SMILES notation N1(OO1)OO, confirms this arrangement . The InChIKey QLVLQMRTYQMVNP-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical and isotopic attributes, though no stereocenters are present .
Systematic Naming
The IUPAC name 3-hydroperoxydioxaziridine reflects the compound’s ring system and substituent. Alternative identifiers include:
No trivial or trade names are documented, underscoring its status as a non-commercialized chemical entity.
Computed Physicochemical Properties
Table 1 summarizes key properties derived from quantum mechanical calculations and cheminformatics tools:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 79.012 g/mol | Indicates a small, potentially volatile molecule |
| XLogP3-AA | -0.1 | Slight hydrophilicity, favoring aqueous solubility |
| Hydrogen Bond Donors | 1 | Capacity for intermolecular H-bonding |
| Hydrogen Bond Acceptors | 4 | High polarity and solvation potential |
| Topological Polar Surface Area | 60.7 Ų | Predicts moderate membrane permeability |
| Rotatable Bonds | 1 | Limited conformational flexibility |
| Heavy Atom Count | 5 | Simple molecular framework |
| Complexity | 30.6 | Moderate structural intricacy |
Source: PubChem computational data
The compound’s low molecular weight and polar surface area suggest potential utility in reactive oxygen species (ROS)-mediated applications, though experimental stability data are lacking. The negative XLogP3-AA value (-0.1) implies preferential partitioning into aqueous phases .
Synthetic and Reactivity Considerations
No peer-reviewed synthesis protocols for 3-hydroperoxydioxaziridine are documented. Analogous dioxaziridine derivatives are typically synthesized via:
-
Oxaziridine Oxidation: Reaction of oxaziridines with peroxides or ozone.
-
Cyclization Reactions: Intramolecular O-N bond formation under acidic conditions.
The hydroperoxy group’s labile nature likely necessitates low-temperature synthesis and inert atmospheric conditions to prevent decomposition. Computational studies predict susceptibility to homolytic O-O bond cleavage, generating nitric oxide (NO) and hydroxyl radicals (·OH) . This reactivity profile parallels short-lived biological oxidants, hinting at transient roles in redox biochemistry.
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